(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide is a compound that combines a methanesulfonamide moiety with a boron-containing dioxaborolane structure. This compound is of interest in medicinal chemistry due to its potential applications as a small molecule inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically BRD4. The presence of the boron atom in the dioxaborolane structure enhances the compound's reactivity and biological activity.
This compound can be classified as a sulfonamide due to the presence of the methanesulfonamide group. It also contains a dioxaborolane structure, which is characterized by its boron atom and two oxygen atoms in a cyclic arrangement. The synthesis of similar compounds has been documented in various chemical literature, particularly in studies focusing on the design of BRD4 inhibitors and other therapeutic agents .
The synthesis of (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and atmosphere (often inert atmospheres like argon are used) to prevent side reactions and ensure high yields. Typical reagents might include potassium carbonate as a base and copper salts as catalysts .
The molecular formula for (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide is C13H20BNO4S. It features:
The compound's molecular weight is approximately 297.176 g/mol. Its InChI Key is NPSPNWPZDXQYAC-UHFFFAOYSA-N .
The compound can participate in various chemical reactions typical for sulfonamides and boron-containing compounds:
Reactions involving this compound often require palladium catalysts for cross-coupling processes and may involve conditions that promote the stability of both the sulfonamide and boron functionalities .
The mechanism of action for (S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide primarily revolves around its role as an inhibitor of BRD4. By binding to the bromodomain of BRD4, it disrupts protein-protein interactions essential for transcriptional regulation.
Studies have shown that such inhibitors can modulate gene expression involved in oncogenesis and inflammation by preventing BRD4 from associating with acetylated lysines on histones . This action can lead to altered cellular responses relevant to cancer therapy.
(S)-N-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)methanesulfonamide has significant potential in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: